2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline
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Overview
Description
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the ethenyl and methylphenyl groups, making it less versatile.
3-Ethenylquinoline: Lacks the chloro and methylphenyl groups, affecting its reactivity.
4-(4-Methylphenyl)quinoline: Lacks the chloro and ethenyl groups, limiting its applications.
Uniqueness
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
59280-83-0 |
---|---|
Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-4-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C18H14ClN/c1-3-14-17(13-10-8-12(2)9-11-13)15-6-4-5-7-16(15)20-18(14)19/h3-11H,1H2,2H3 |
InChI Key |
BTXRKPYVQNBBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)C=C |
Origin of Product |
United States |
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